- Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts, Journal of Organic Chemistry, 2022, 87(17), 11816-11825
Cas no 98045-03-5 (Boc-Asp-OMe)
Boc-Asp-OMe는 보호된 아스파르트산 유도체로, 펩타이드 합성에서 중요한 중간체입니다. 이 화합물은 tert-부틸옥시카르보닐(Boc) 보호기와 메틸 에스터(OMe) 기능기를 가지며, 아미노기와 카르복실기의 선택적 보호가 가능합니다. Boc-Asp-OMe의 주요 장점은 높은 반응성과 안정성으로, 다양한 펩타이드 결합 형성 반응에 효과적으로 사용됩니다. 또한, 산성 조건에서 Boc 기의 탈보호가 용이하여 합성 공정의 효율성을 높입니다. 이 화합물은 고순도로 제조되며, 유기 용매에 대한 우수한 용해성을 보입니다. 연구 및 의약품 개발 분야에서 널리 활용되는 다용도 시약입니다.
Boc-Asp-OMe structure
Product Name:Boc-Asp-OMe
CAS 번호:98045-03-5
MF:C10H17NO6
메가와트:247.24508357048
MDL:MFCD03094777
CID:1002358
PubChem ID:11021202
Update Time:2025-06-07
Boc-Asp-OMe 화학적 및 물리적 성질
이름 및 식별자
-
- N-boc Asp(OH)Ome
- Boc-Asp-OMe
- 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate
- N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester
- α-methyl N-(tert-butoxycarbonyl)aspartate
- BOC-ASP.OME
- N-tert-Butoxycarbonyla spartic acid a-methylester
- N-Boc-L-aspartic Acid 1-Methyl Ester
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester
- 1-Methyl N-Boc-L-aspartate
- N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid a-methyl ester
- IWFIVTBTZUCTQH-LURJTMIESA-N
- Boc-L-aspartic acid 1-methyl ester
- 6283AH
- N-BOC-L-Aspartic acid, 1-methyl ester
- ST2408274
- W8360
- M2970
- M06171
- (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- N-tert-Butoxycarbonylaspartic acid α-methyl ester
- 98045-03-5
- (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid
- MFCD03094777
- SCHEMBL1277727
- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR
- DS-9771
- (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- CS-W019527
- (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester
- EN300-256054
- HY-W018741
- AKOS025289417
- N-Boc-DL-aspartic acid 1-methyl ester
- DB-309129
- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID
- N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome
-
- MDL: MFCD03094777
- 인치: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
- InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N
- 미소: O(C(N[C@H](C(=O)OC)CC(=O)O)=O)C(C)(C)C
계산된 속성
- 정밀분자량: 247.10600
- 동위원소 질량: 247.10558726g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 7
- 복잡도: 306
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 102
- 소수점 매개변수 계산 참조값(XlogP): 0.4
실험적 성질
- 색과 성상: 백색 분말
- 밀도: 1.209
- 융해점: 87.0 to 91.0 deg-C
- PSA: 101.93000
- LogP: 0.91830
Boc-Asp-OMe 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2970-5g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97.0%(LC&T) | 5g |
¥390.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-25g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 25g |
596CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-1g |
1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate |
98045-03-5 | 97% | 1g |
51CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-5g |
Boc-Asp-OMe |
98045-03-5 | 97% | 5g |
133.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-100g |
Boc-Asp-OMe |
98045-03-5 | 97% | 100g |
1936.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844046-1g |
Boc-Asp-OMe |
98045-03-5 | 97% | 1g |
32.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN295-20g |
Boc-Asp-OMe |
98045-03-5 | 97% | 20g |
457.0CNY | 2021-08-04 | |
| TRC | B657183-10mg |
Boc-Asp-OMe |
98045-03-5 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B657183-50mg |
Boc-Asp-OMe |
98045-03-5 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B657183-100mg |
Boc-Asp-OMe |
98045-03-5 | 100mg |
$ 80.00 | 2022-06-01 |
Boc-Asp-OMe 합성 방법
합성 방법 1
반응 조건
1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
2.1R:K2CO3, S:DMF, 24 h, rt
3.1R:H2, C:Pd, S:EtOH, 24 h, rt
참조
합성 방법 2
반응 조건
1.1R:K2CO3, S:Me2CO, 10 min, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
1.21 h, rt
2.1R:H2, C:Pd, S:MeOH, 6 h, rt
참조
- Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold, Tetrahedron Letters, 2014, 55(14), 2274-2276
합성 방법 3
반응 조건
1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt
1.2S:H2O, S:AcOEt, rt
1.2S:H2O, S:AcOEt, rt
참조
- Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids, Tetrahedron Letters, 2008, 49(17), 2786-2788
합성 방법 4
반응 조건
1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2
참조
- New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates, Tetrahedron Letters, 1995, 36(32), 5741-4
합성 방법 5
반응 조건
1.1R:KHCO3, S:DMF
2.1R:H2, C:Pd, S:THF
2.1R:H2, C:Pd, S:THF
참조
- Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F, Synlett, 1994, (2), 105-6
합성 방법 6
반응 조건
1.1C:9001-73-4, S:CH2Cl2
참조
- Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols, Tetrahedron, 1989, 45(3), 741-8
합성 방법 7
반응 조건
1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
1.2R:Et3N, 21 h, rt
2.1R:KOH, S:MeOH, 3 d, rt
2.2R:HCl, S:H2O, rt, acidify
참조
- Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379
합성 방법 8
반응 조건
1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C
2.1R:H2, C:Pd, S:THF, 5 h, rt
2.1R:H2, C:Pd, S:THF, 5 h, rt
참조
- Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors, Carbohydrate Research, 2013, 382, 36-42
합성 방법 9
반응 조건
1.1R:S:MeCN, 2 h, 28°C
참조
- Applications of propargyl esters of amino acids in solution-phase peptide synthesis, International Journal of Peptides, 2011, 854952, 10 pp.
합성 방법 10
반응 조건
1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
1.2R:NaHCO3, S:H2O, rt
1.3R:H2SO4, S:H2O, rt, pH 3
참조
- Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid, Synthesis, 2005, (6), 933-938
합성 방법 11
반응 조건
1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt
3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt
3.2R:HCl, S:H2O, pH 1
참조
- Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism, Journal of the American Chemical Society, 1998, 120(24), 6185-6186
합성 방법 12
반응 조건
1.1C:9001-73-4
참조
- Papain catalyzed esterification in polar organic solvents, Biotechnology Letters, 1989, 11(3), 173-6
Boc-Asp-OMe Raw materials
- Di-tert-butyl dicarbonate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester
- 1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate
- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propyn-1-yl) ester
- 2-{(tert-butoxy)carbonylamino}butanedioic acid
- (diazomethyl)trimethylsilane
- N-Boc-L-phenylalanine methyl ester
- Boc-Asp-OH
- Boc-L-Homoserine
- L-Aspartic acid 4-benzyl ester
- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid
- L-Aspartic acid
Boc-Asp-OMe Preparation Products
Boc-Asp-OMe 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:98045-03-5)Boc-Asp-OMe
주문 번호:A858591
인벤토리 상태:in Stock
재다:500g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:13
가격 ($):679.0
Email:sales@amadischem.com
Boc-Asp-OMe 관련 문헌
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
98045-03-5 (Boc-Asp-OMe) 관련 제품
- 156731-58-7(Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 4-ethyl 1-methyl ester)
- 120042-11-7(N-Boc-L-homoserine Methyl Ester)
- 55747-84-7(L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, dimethyl ester)
- 77004-75-2(N-Boc-D-aspartic Acid 1-tert-Butyl Ester)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 428440-11-3(D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 1,4-diethyl ester)
- 258351-86-9(D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester)
- 59768-74-0(Boc-Asp(OMe)-OH)
- 147325-09-5((S)-N-Boc-L-homoserine Ethyl Ester)
- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
추천 공급업체